molecular formula C20H24N2O11 B019582 p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside CAS No. 13089-27-5

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Cat. No.: B019582
CAS No.: 13089-27-5
M. Wt: 468.4 g/mol
InChI Key: IMQGAARHTLJIRK-LASHMREHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a synthetic glycoside derivative extensively employed in glycobiology and enzymology research. Structurally, it features a glucopyranose backbone with a 2-acetamido group, acetyl protections at positions 3, 4, and 6, and a p-nitrophenyl aglycone. This compound is synthesized via nucleophilic substitution of chloro 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside with p-nitrophenol under alkaline conditions, followed by purification using gradient flash chromatography . Its acetyl groups enhance stability and modulate solubility, while the p-nitrophenyl moiety acts as a chromogenic leaving group, enabling spectrophotometric monitoring of glycosidase activity .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQGAARHTLJIRK-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4,6-Tri-O-acetyl-2-acetamido-D-glucopyranosyl Bromide

The Koenigs-Knorr method remains a cornerstone for β-glycoside synthesis. Starting with 2-acetamido-2-deoxy-D-glucose (GlcNAc), peracetylation is achieved using acetic anhydride and sodium acetate under reflux, yielding 1,3,4,6-tetra-O-acetyl-2-acetamido-D-glucopyranose. Subsequent treatment with hydrogen bromide in glacial acetic acid replaces the anomeric acetyl group with a bromide, forming the glucopyranosyl bromide donor.

Critical Parameters :

  • Reaction Time : 2–4 hours under anhydrous conditions.

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : ~65–70% after recrystallization.

Glycosylation with p-Nitrophenol

The bromide donor is reacted with p-nitrophenol in dichloromethane using silver carbonate as a promoter. The β-configuration is favored due to the neighboring group participation of the C2 acetamido group, which stabilizes the transition state.

Optimization Insights :

  • Molar Ratio : Donor-to-acceptor ratio of 1:1.2 ensures complete conversion.

  • Solvent : Anhydrous dichloromethane enhances solubility and reactivity.

  • Yield : 40–50% after column chromatography (silica gel, ethyl acetate/hexane).

Oxazoline-Mediated Glycosylation

Formation of GlcNAc Oxazoline

Peracetylated GlcNAc is treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to eliminate the anomeric acetyl group, forming a 1,2-oxazoline intermediate. This intermediate is highly reactive and favors β-glycoside formation due to stereoelectronic control during ring opening.

Reaction Conditions :

  • Catalyst : 0.1 equiv. BF₃·OEt₂.

  • Temperature : 80°C for 1 hour.

  • Yield : ~85% after precipitation.

Coupling with p-Nitrophenol

The oxazoline is reacted with p-nitrophenol in acetonitrile under acid catalysis (e.g., trimethylsilyl triflate, TMSOTf). The reaction proceeds via an SN2-like mechanism, yielding the β-glycoside.

Advantages :

  • Stereoselectivity : >95% β-anomer due to transition-state control.

  • Scalability : No silver salts required, reducing costs.

  • Yield : 55–60% after crystallization.

Chemo-Enzymatic Acyl Migration

Enzymatic Hydrolysis of Peracetylated GlcNAc

Candida rugosa lipase (CRL) immobilized on octyl-agarose selectively hydrolyzes the 6-O-acetyl group of peracetylated GlcNAc in a phosphate buffer (pH 4) at 25°C. This yields 2-acetamido-1,3,4-tri-O-acetyl-β-D-glucopyranose (AP-6OH) with 98% regioselectivity.

Acyl Migration to 3,4,6-Tri-O-acetyl Derivative

The AP-6OH undergoes acyl migration under basic conditions (pH 8.5, 4°C), relocating the acetyl group from C4 to C6. This forms the 2-acetamido-1,3,6-tri-O-acetyl-β-D-glucopyranose (AP-4OH).

Key Observations :

  • Migration Efficiency : 80% conversion after 24 hours.

  • Purification : Silica gel chromatography (chloroform/methanol) isolates the product.

Glycosylation with p-Nitrophenol

The AP-4OH is glycosylated using p-nitrophenol and a trichloroacetimidate donor under TMSOTf catalysis. This method avoids harsh acidic conditions, preserving acetyl groups.

Comparative Analysis of Methodologies

Parameter Koenigs-Knorr Oxazoline Chemo-Enzymatic
Stereoselectivity Moderate (70–80%)High (>95%)High (90–95%)
Yield 40–50%55–60%50–55%
Complexity HighModerateHigh
Scalability LimitedHighModerate

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : β-anomeric proton at δ 5.1–5.3 ppm (J = 8–9 Hz).

  • ¹³C NMR : Acetyl carbonyls at δ 169–171 ppm; nitrophenyl carbons at δ 120–160 ppm.

  • MS (ESI) : [M+Na]⁺ m/z calculated for C₂₃H₂₈N₂O₁₂: 587.15; observed: 587.2.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) shows >98% purity.

  • Melting Point : 148–150°C (lit. 149°C).

Industrial and Research Applications

The compound serves as a critical intermediate in synthesizing glycosidase inhibitors and glycoconjugate vaccines. Its β-configuration mimics natural glycosidic linkages, enhancing biological activity .

Scientific Research Applications

Enzyme Substrate in Glycosidase Assays

pNP-GlcNAc is primarily utilized as a substrate for the enzyme N-acetyl-beta-glucosaminidase (NAGase). This enzyme is crucial for the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The use of pNP-GlcNAc allows for:

  • Colorimetric Detection : When NAGase acts on pNP-GlcNAc, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically. This reaction provides a rapid and sensitive method for determining NAGase activity in various biological samples, including human urine .
  • Clinical Diagnostics : Elevated levels of NAGase activity are associated with certain diseases, including kidney disorders and some cancers. Thus, pNP-GlcNAc serves as a valuable biomarker for diagnostic purposes .

Research in Glycobiology

In glycobiology, pNP-GlcNAc is used to study the roles of glycosaminoglycans and glycoproteins in cellular processes. Applications include:

  • Investigating Glycosylation Patterns : Researchers utilize pNP-GlcNAc to analyze the glycosylation status of proteins, which can affect protein stability, function, and interactions .
  • Mechanistic Studies : The compound aids in understanding the mechanisms of glycosidases and their substrate specificity. This knowledge is crucial for drug development targeting glycan-related pathways .

Synthetic Chemistry Applications

pNP-GlcNAc is also employed in synthetic chemistry as a building block for more complex carbohydrate structures. Its acetyl groups provide protection for hydroxyl groups during synthesis, allowing chemists to create diverse glycosidic linkages without undesired reactions.

Case Studies and Research Findings

Several studies have highlighted the utility of pNP-GlcNAc in various contexts:

  • Study on NAGase Activity : A study published demonstrated that using pNP-GlcNAc as a substrate allowed researchers to quantify NAGase activity from different biological samples effectively. The assay was shown to be reproducible and sensitive enough to detect low enzyme concentrations .
  • Glycoprotein Analysis : Another research effort utilized pNP-GlcNAc to investigate the glycosylation patterns of specific proteins involved in immune responses. The findings indicated that alterations in glycosylation could significantly impact protein function and immune recognition .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Enzyme AssaysSubstrate for NAGaseUsed for colorimetric detection of enzyme activity
Clinical DiagnosticsBiomarker for kidney disordersElevated levels linked to specific diseases
Glycobiology ResearchAnalysis of glycosylation patternsImpacts protein function and interactions
Synthetic ChemistryBuilding block for carbohydrate synthesisProtects hydroxyl groups during reactions

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its hydrolysis by N-Acetyl-beta-glucosaminidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction is used to determine the activity of the enzyme in various samples .

Comparison with Similar Compounds

Acetylation Patterns

  • p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Compound 8): Lacks acetyl protections, rendering it more hydrophilic but less stable under acidic conditions. This compound is synthesized via direct glycosylation of p-nitrophenol with a non-acetylated glucosamine donor .
  • 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-4-O-galactopyranosyl-β-D-glucopyranoside (Compound 4a): Contains a galactopyranosyl substituent at position 4 and acetyl groups at 3 and 4. This structural complexity increases molecular weight (779.21 g/mol) and alters enzymatic specificity toward galactosidases .
  • 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Features a chloro substituent on the aromatic ring and full acetylation at positions 2, 3, 4, and 5. The chloro group enhances electron-withdrawing effects, accelerating glycosidic bond cleavage in enzyme assays .

Aromatic Aglycone Modifications

  • 1-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Replaces p-nitrophenyl with a bulkier 1-naphthyl group, reducing solubility in aqueous buffers but improving fluorescence-based detection methods .
  • o-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranoside: The ortho-nitro configuration sterically hinders enzyme active sites, making it a poor substrate for β-glucosidases but suitable for α-specific enzymes .

Physical and Spectroscopic Properties

Melting Points

  • Target Compound: 129°C (similar to Compound 4a due to structural parallels) .
  • 2-Chloro-4-nitrophenyl Derivative: 118°C, lower due to increased molecular asymmetry .

NMR Signatures

  • Target Compound : Key signals include δ 5.71 (H-1, J = 7.0 Hz, β-configuration), δ 2.16–2.00 (acetyl CH3), and δ 8.21–7.04 (p-nitrophenyl protons) .
  • Compound 4a : Additional galactosyl signals at δ 5.37 (H-40) and δ 4.64 (H-10) confirm the disaccharide linkage .

Biological Activity

p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (commonly referred to as pNP-GlcNAc) is a synthetic glycoside derivative that serves as a substrate for various enzymatic reactions, particularly in the field of glycobiology. This compound is notable for its role in biochemical assays and its potential therapeutic applications. This article explores its biological activity, properties, and relevant research findings.

  • Molecular Formula : C20_{20}H24_{24}N2_2O11_{11}
  • Molecular Weight : 468.41 g/mol
  • Melting Point : 238°C
  • Appearance : Light brown solid

The compound's structure includes a p-nitrophenyl group attached to an acetamido sugar moiety, which significantly influences its reactivity and interaction with enzymes.

Enzymatic Assays

pNP-GlcNAc is widely used as a substrate in enzyme assays, particularly for N-acetyl-beta-glucosaminidases (NAGases). The hydrolysis of this glycoside by NAGase releases p-nitrophenol, which can be quantified spectrophotometrically. This property makes it an essential tool for measuring enzyme activity in various biological samples, including human urine.

Table 1: Enzyme Kinetics of pNP-GlcNAc

EnzymeKm (mM)Vmax (mmol/min/mg)
N-Acetyl-beta-glucosaminidase6.500.0149

This data indicates that pNP-GlcNAc has a moderate affinity for NAGase, making it suitable for kinetic studies and enzyme characterization .

Case Studies

  • Clinical Applications : A study highlighted the use of pNP-GlcNAc in assessing NAGase activity in urine samples from patients with renal disorders. Elevated levels of this enzyme were correlated with kidney damage, suggesting that pNP-GlcNAc could serve as a biomarker for renal function .
  • Glycobiology Research : In glycobiology, pNP-GlcNAc has been utilized to study the enzymatic mechanisms involved in glycan remodeling. Researchers have demonstrated that this compound can help elucidate the substrate specificity of various glycosidases, contributing to our understanding of carbohydrate metabolism .
  • Chemo-Enzymatic Synthesis : Recent advancements have shown that pNP-GlcNAc can be employed in chemo-enzymatic synthesis processes to create more complex glycan structures. This application is particularly relevant in the development of glyco-conjugate vaccines and therapeutics .

Safety and Handling

While pNP-GlcNAc is generally regarded as safe when handled properly, it is essential to follow standard laboratory safety protocols. The compound should be stored at -20°C and handled under appropriate conditions to prevent degradation.

Q & A

Q. What are the optimal synthetic protocols for preparing p-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside?

  • Methodological Answer: The compound is synthesized via sequential acetylation and glycosylation. A typical protocol involves:

Protection of hydroxyl groups : React 2-acetamido-2-deoxy-D-glucose with acetic anhydride in acetic acid to yield the 3,4,6-tri-O-acetyl intermediate .

Glycosylation : Couple the acetylated glucosamine with p-nitrophenol using a thioglycoside donor (e.g., 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside) under acidic conditions (e.g., BF₃·Et₂O catalysis) .

Deprotection : Remove acetyl groups using Zemplén conditions (NaOMe/MeOH) .
Critical Parameters :

  • Reaction temperature (0–25°C) to avoid β-elimination.
  • Use of anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis.
    Yield : ~40–50% after purification by silica gel chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy :
  • ¹H-NMR : Look for diagnostic signals: p-nitrophenyl aromatic protons (δ 8.2–7.1 ppm), anomeric proton (β-configuration: δ ~5.7 ppm, J₁,₂ = 7–8 Hz), and acetyl groups (δ 2.0–2.1 ppm) .
  • ¹³C-NMR : Confirm glycosidic linkage (C-1 at ~96–100 ppm) and acetyl carbonyls (δ 169–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ = 779.21 for a trisaccharide derivative) .
  • X-ray Crystallography : For absolute configuration (if crystalline derivatives are available) .

Advanced Research Questions

Q. How does the acetylated glucosamine moiety influence enzymatic hydrolysis kinetics in glycosidase assays?

  • Methodological Answer: The 3,4,6-tri-O-acetyl groups sterically hinder enzyme active sites, reducing hydrolysis rates. To quantify:

Kinetic Assay : Use p-nitrophenyl derivatives as substrates. Monitor p-nitrophenol release at 405 nm (ε = 18,300 M⁻¹cm⁻¹) .

Q. Parameters :

  • Kₘ : 0.5–2.0 mM (e.g., β-N-acetylhexosaminidase from Aspergillus oryzae) .
  • Vₘₐₓ : 10–50 μmol/min/mg (varies with enzyme source).
    Data Contradictions : Discrepancies arise from enzyme purity, assay pH (optimal pH 4.5–5.5), or competing hydrolysis pathways .

Q. What strategies resolve regioselectivity conflicts in glycosyltransferase reactions using this compound as an acceptor?

  • Methodological Answer: Regioselectivity depends on:
  • Acceptor Flexibility : Acetyl groups at C-3,4,6 restrict flexibility, favoring glycosylation at C-2 (if deprotected) or C-6 .
  • Enzyme Engineering : Use mutants of CGTase or β-1,4-galactosyltransferases to bias toward desired positions .
    Case Study :
  • In hyaluronic acid synthesis, p-nitrophenyl derivatives with free C-4 hydroxyl accept glycosylation at C-3 (β-1,3 linkage) .
    Troubleshooting : Validate linkages via methylation analysis or enzymatic digestion with linkage-specific hydrolases .

Contradiction Analysis

  • Conflict : Reported Kₘ values vary by >50% across studies.
  • Resolution : Standardize assay conditions (e.g., buffer ionic strength, temperature) and validate enzyme activity with a reference substrate (e.g., p-nitrophenyl-beta-D-glucuronide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.